molecular formula C8H7BrN4O4 B077453 N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide CAS No. 15009-34-4

N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide

Cat. No. B077453
CAS RN: 15009-34-4
M. Wt: 303.07 g/mol
InChI Key: PNOQYSCBABQZJQ-YHYXMXQVSA-N
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Description

N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide, commonly known as DNPH, is a chemical compound that is widely used in scientific research. It is a yellowish crystalline powder that is highly reactive with carbonyl compounds. DNPH is used to detect and quantify the presence of carbonyl groups in various substances, including proteins, lipids, and carbohydrates.

Mechanism Of Action

DNPH reacts with carbonyl groups to form stable hydrazones. The reaction occurs via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by proton transfer and formation of the hydrazone. The reaction is highly specific for carbonyl groups and does not react with other functional groups.

Biochemical And Physiological Effects

DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not metabolized in the body. However, it should be handled with care as it is a highly reactive compound and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

DNPH is a widely used reagent in scientific research due to its high specificity for carbonyl groups and its ability to form stable hydrazones. It is a relatively inexpensive reagent and can be easily synthesized in the laboratory. However, DNPH has some limitations, including its sensitivity to pH and temperature, which can affect the reaction kinetics. It also requires careful handling as it is a highly reactive compound.

Future Directions

There are several future directions for research on DNPH. One area of research is the development of new analytical techniques for the detection and quantification of carbonyl groups using DNPH. Another area of research is the application of DNPH in the analysis of environmental pollutants, such as aldehydes and ketones. Additionally, there is potential for the development of new derivatives of DNPH with improved properties, such as increased specificity or stability.

Synthesis Methods

DNPH can be synthesized by reacting ethyl hydrazine with 2,4-dinitrofluorobenzene in the presence of a strong base, followed by reaction with bromine. The resulting product is then purified by recrystallization. The chemical structure of DNPH is shown below:

Scientific Research Applications

DNPH is widely used in scientific research as a reagent for detecting carbonyl groups in various substances. It is commonly used in the analysis of proteins, lipids, and carbohydrates. DNPH reacts with carbonyl groups to form stable hydrazones, which can be detected and quantified using various analytical techniques, including spectrophotometry and high-performance liquid chromatography (HPLC). DNPH is also used in the analysis of environmental pollutants, such as aldehydes and ketones.

properties

CAS RN

15009-34-4

Product Name

N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide

Molecular Formula

C8H7BrN4O4

Molecular Weight

303.07 g/mol

IUPAC Name

(1Z)-N-(2,4-dinitrophenyl)ethanehydrazonoyl bromide

InChI

InChI=1S/C8H7BrN4O4/c1-5(9)10-11-7-3-2-6(12(14)15)4-8(7)13(16)17/h2-4,11H,1H3/b10-5-

InChI Key

PNOQYSCBABQZJQ-YHYXMXQVSA-N

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/Br

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br

synonyms

N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide

Origin of Product

United States

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